ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate
Description
This compound is a pyrrole-based derivative featuring a multi-substituted aromatic core. Its structure includes:
- Ethyl ester at position 3, enhancing lipophilicity and influencing bioavailability.
- Methyl group at position 2, sterically modulating reactivity.
- Phenyl ring at position 4, contributing π-π stacking interactions.
Pyrrole derivatives are widely studied for their pharmacological relevance (e.g., kinase inhibition, antimicrobial activity). The thiophene moiety in this compound may improve membrane permeability compared to purely phenyl-substituted analogs .
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-11,23H,3,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJLPEQRAWTIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of microwave irradiation to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in material science for the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene moiety, for example, is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55, )
- Core similarity : Pyrrole ring with ethyl ester at position 3.
- Key differences: Benzoyl group at position 5 (vs. thiophene-carbamoyl carbonyl). Amino substituent at position 2 (vs. methyl group).
- Reactivity :
- Applications : Benzoyl derivatives are often intermediates in anticancer agents, while thiophene analogs (like the target compound) are explored for antiviral activity .
4-(Thiazol-5-yl)-2-(Phenylamino)Pyrimidine-5-Carbonitrile Derivatives ()
- Core difference : Pyrimidine (vs. pyrrole) core.
- Functional overlap :
- Thiazole and morpholine substituents parallel the thiophene-carbamoyl group in electronic diversity.
- Cyanide group enhances dipole interactions, unlike the ester in the target compound.
- Synthetic routes : Thiazole derivatives are synthesized via guanidine coupling, whereas the target compound likely employs carbamoyl chloride or Suzuki-Miyaura cross-coupling (as in ) .
Thiophene-Containing Chromen-4-One Derivatives ()
- Structural analogy : Shared thiophene moiety.
- Divergence: Chromenone core (vs. pyrrole) with fluorophenyl groups.
- Synthesis : Both compounds use boronic acid cross-coupling (e.g., 5-(methoxycarbonyl)thiophen-3-ylboronic acid in ), suggesting the target compound’s thiophene group could be introduced via similar Pd-catalyzed reactions .
- Bioactivity: Thiophene-chromenones show kinase inhibition (e.g., MP: 227–230°C; mass 560.2), while pyrrole-thiophenes may target different enzymes due to core flexibility .
2-(Trimethylsilyl)Ethyl Tetrahydropyrimidine Carboxylates ()
- Core contrast : Tetrahydropyrimidine (saturated) vs. aromatic pyrrole.
- Substituent parallels : Difluorophenyl and methoxymethyl groups mimic the steric bulk of the target compound’s phenyl and thiophene units.
- Stability : Saturated cores (e.g., tetrahydropyrimidine) resist oxidation better than pyrroles but lack aromatic conjugation for π-stacking .
Comparative Data Table
Critical Analysis of Structural and Functional Differences
- Electronic Effects: Thiophene’s sulfur atom enhances electron delocalization vs.
- Solubility : The ethyl ester in the target compound improves lipid solubility over pyrimidine-carbonitriles (), which may limit bioavailability .
- Synthetic Complexity : Carbamoyl carbonyl installation (target compound) requires precise anhydrous conditions, contrasting with straightforward boronic acid couplings in .
Biological Activity
Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C_{20}H_{19}N_{3}O_{3}S. It features a pyrrole ring substituted with various functional groups, including a thiophene moiety and a carbamoyl group, which may influence its biological interactions.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Case Study Example:
In a study evaluating the antimicrobial effects of pyrrole derivatives, it was found that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Pyrrole derivatives are known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action:
- Inhibition of Pro-inflammatory Mediators: The compound may inhibit the activation of NF-kB, a key transcription factor in inflammation.
- Modulation of Cytokine Production: It could reduce levels of TNF-alpha and IL-6 in activated macrophages.
Anticancer Activity
Preliminary research indicates that similar compounds have shown anticancer properties by inducing apoptosis in cancer cells. This compound may act through:
- Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells.
Research Findings:
A study demonstrated that pyrrole-based compounds could inhibit tumor growth in vitro and in vivo models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption: The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution: Likely distributed widely due to its ability to cross cell membranes.
- Metabolism: Potentially metabolized by cytochrome P450 enzymes.
- Excretion: Primarily through hepatic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
